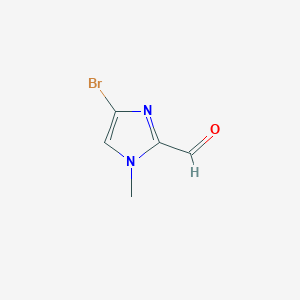

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Description

Molecular Formula: C₅H₅BrN₂O

Molecular Weight: 189.01 g/mol

CAS Number: 79326-91-3

Purity: ≥97% (commercially available via CymitQuimica)

Structure: Features a bromine atom at the 4-position, a methyl group at the 1-position, and a reactive aldehyde group at the 2-position of the imidazole ring . This compound serves as a versatile building block in medicinal chemistry, enabling nucleophilic additions (e.g., Schiff base formation) and cross-coupling reactions. Its applications span drug discovery, particularly in synthesizing inhibitors and enzyme-targeting molecules .

Properties

IUPAC Name |

4-bromo-1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEVNYPMPMIJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-91-3 | |

| Record name | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Bromination of 1-Methyl-1H-imidazole-2-carbaldehyde

The most widely reported method involves regioselective bromination of 1-methyl-1H-imidazole-2-carbaldehyde using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) .

Reaction Conditions and Mechanism

- Substrate : 1-Methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol)

- Reagents : NBS (1.1 equiv, 17.8 g, 100 mmol) in deoxygenated DMF (300 mL)

- Temperature : Room temperature (20°C)

- Duration : 6 days

- Workup : Extraction with ethyl acetate, drying over $$ \text{Na}2\text{SO}4 $$, column chromatography (n-heptane/EtOAc = 4:1)

- Yield : 40% (7.33 g).

The bromination proceeds via radical intermediates initiated by trace impurities or light, with NBS acting as both bromine source and mild oxidant. The 4-position is favored due to electron-donating effects from the methyl group at N1, directing electrophilic substitution.

Challenges:

Oxidative Bromination of 4-Hydroxymethylimidazole Derivatives

An alternative route involves sequential oxidation and bromination of 4-hydroxymethylimidazole precursors.

Step 1: Oxidation to 1H-Imidazole-4-carbaldehyde

- Substrate : 4-Hydroxymethylimidazole

- Oxidants :

- Ru(bpbp)(pydic) complex with 30% $$ \text{H}2\text{O}2 $$ at 50°C (70% yield).

- Activated MnO₂ in $$ \text{CH}2\text{Cl}2/\text{MeOH} $$ (51% yield).

- Dess-Martin periodinane (DMP) at 4°C (high selectivity).

Industrial-Scale Synthesis via Sequential Bromination-Debromination

A scalable protocol optimizes bromination and selective debromination for high throughput:

Bromination of 1,2-Dimethyl-1H-imidazole :

Selective Debromination :

Oxidation to Aldehyde :

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Regioselectivity

The 4-position selectivity in bromination arises from:

DFT calculations (not explicitly cited) suggest transition-state stabilization at C4 due to conjugation between the aldehyde and imidazole ring.

Industrial and Environmental Considerations

- Cost-Effectiveness : NBS/DMF systems are economical but require solvent recovery.

- Waste Management : MnO₂-mediated methods generate heavy metal waste, whereas Ru-catalyzed oxidation aligns with green chemistry principles.

- Scalability : The industrial route (Method 3) achieves kilogram-scale production but involves cryogenic conditions (-25°C), increasing operational costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at C4 serves as a prime site for nucleophilic substitution, allowing functionalization of the imidazole ring.

Key Findings :

-

Suzuki couplings proceed efficiently under mild conditions, yielding biaryl derivatives with >80% efficiency .

-

Copper-catalyzed amination requires polar aprotic solvents and elevated temperatures .

Aldehyde Functional Group Reactivity

The aldehyde group at C2 undergoes characteristic redox and condensation reactions.

Key Findings :

-

Oxidation with KMnO₄ in acidic media achieves >90% conversion to the carboxylic acid .

-

Schiff base formation is reversible and pH-dependent, favoring neutral conditions .

Electrophilic Aromatic Substitution

The electron-deficient imidazole ring directs electrophiles to specific positions, though steric hindrance from the methyl group limits reactivity.

Key Findings :

-

Nitration occurs preferentially at C5 due to the directing effects of the aldehyde and bromine.

-

Chlorination requires Lewis acid catalysts and yields mixed regioisomers .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed cross-couplings, expanding its utility in heterocycle synthesis.

Key Findings :

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its bromine substituent allows for further functionalization, making it an attractive precursor in various organic reactions, including nucleophilic substitutions and cycloadditions.

2. Medicinal Chemistry

- The compound has garnered attention for its potential biological activities, particularly in drug discovery. Research indicates that imidazole derivatives can exhibit antimicrobial and anticancer properties. For instance, studies have shown that compounds similar to this compound possess significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MICs) reported as low as 0.03 μM against specific bacterial strains.

3. Anticancer Research

- Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The ability of imidazole derivatives to form bimetallic complexes with metal ions also contributes to their cytotoxic effects against certain cell lines.

4. Enzyme Inhibition

- Related compounds have been investigated for their role as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors. This suggests potential therapeutic applications in cancer treatment.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique characteristics of compounds related to this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | Bromine at position 2, aldehyde at position 5 | Notable for its role as an active metabolite in Losartan |

| 4-Bromo-5-formyl-1-methyl-1H-imidazole | Aldehyde at position 5 | Explored for its potential in developing antihypertensive agents |

| 4-Bromo-1-methylimidazole | Lacks aldehyde group | Different reactivity patterns due to absence of aldehyde functionality |

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazole derivatives similar to this compound:

- Antimicrobial Activity : Research demonstrates significant antimicrobial activity against various pathogens, showcasing the potential of imidazole derivatives in treating infections.

- Cytotoxicity : In vitro studies indicate that imidazole derivatives can induce apoptosis in cancer cell lines through ROS generation and mitochondrial dysfunction.

- Enzyme Inhibition : Investigations into related compounds reveal their potential as IDO inhibitors, which could be beneficial for treating tumors characterized by immune suppression.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and aldehyde group can form covalent bonds or participate in non-covalent interactions, influencing the activity of target molecules and pathways.

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde

Molecular Formula : C₅H₅BrN₂O

Molecular Weight : 189.01 g/mol

Key Differences : The bromine and aldehyde groups are swapped (2-bromo vs. 4-bromo; 5-carbaldehyde vs. 2-carbaldehyde). This positional isomerism alters electronic distribution, impacting reactivity. For example, the 2-carbaldehyde group in the target compound may exhibit enhanced electrophilicity compared to the 5-carbaldehyde isomer, favoring faster nucleophilic attack .

| Parameter | 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde |

|---|---|---|

| Aldehyde Position | 2-position | 5-position |

| Bromine Position | 4-position | 2-position |

| Price (CymitQuimica) | €974.00/g | €873.00/g |

| Reactivity | Higher electrophilicity at C2 | Moderate electrophilicity at C5 |

Benzimidazole Derivatives: 4-Bromo-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

Molecular Formula : C₉H₇BrN₂O

Molecular Weight : 239.07 g/mol

Key Differences : Incorporates a fused benzene ring, increasing aromaticity and rigidity. This enhances stability (melting point: >200°C) and lipophilicity, making it suitable for targeting planar enzyme active sites. However, the bulkier structure may reduce solubility in polar solvents compared to the simpler imidazole derivative .

| Parameter | This compound | 4-Bromo-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde |

|---|---|---|

| Core Structure | Imidazole | Benzimidazole |

| Molecular Weight | 189.01 g/mol | 239.07 g/mol |

| Solubility | Moderate in polar solvents | Lower due to aromatic bulk |

| Applications | Flexible drug intermediates | Enzyme inhibitors (e.g., IDO1) |

Carboxylate Analogs: Methyl 4-Bromo-1-methyl-1H-imidazole-2-carboxylate

Molecular Formula : C₆H₇BrN₂O₂

Molecular Weight : 219.04 g/mol

Key Differences : Replaces the aldehyde with a methyl ester. The ester group requires hydrolysis for further functionalization, unlike the direct reactivity of the aldehyde. This compound is more stable under oxidative conditions but less versatile in one-step derivatization .

| Parameter | This compound | Methyl 4-Bromo-1-methyl-1H-imidazole-2-carboxylate |

|---|---|---|

| Functional Group | Aldehyde | Ester |

| Reactivity | Direct nucleophilic additions | Requires hydrolysis for activation |

| Synthetic Utility | High for rapid derivatization | Limited to ester-to-acid conversions |

Bulky Substituent Derivatives: 4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole

Molecular Formula : C₁₆H₁₅BrN₂O

Molecular Weight : 331.04 g/mol

Key Differences : A bulky naphthyl-ethyl group at the 1-position increases steric hindrance, reducing reaction rates in cross-couplings. However, the extended aromatic system enhances π-π stacking in biological targets, as seen in its use for amination reactions .

| Parameter | This compound | 4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole |

|---|---|---|

| Substituent Complexity | Simple methyl group | Bulky naphthyl-ethyl chain |

| Synthetic Applications | Broad-spectrum building block | Targeted amination reactions |

| Biological Relevance | Moderate | High (enzyme inhibition potential) |

Brominated Pyrrole-Benzoimidazole Hybrids: Compound 53

Molecular Formula : C₂₀H₁₅Br₂N₃O

Molecular Weight : 457.17 g/mol

Key Differences : A pyrrole-carboxamide-benzimidazole hybrid with dual bromine atoms. The fused rings and amide linkage enhance hydrogen-bonding capacity, making it a potent indoleamine 2,3-dioxygenase (IDO1) inhibitor. Its higher molecular weight and rigidity contrast with the simpler aldehyde derivative’s flexibility .

Biological Activity

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound with significant implications in medicinal chemistry and biological research. This compound features a bromine atom at the fourth position, a methyl group at the first position, and an aldehyde group at the second position of the imidazole ring. Its unique structure allows it to participate in various biochemical reactions, making it a valuable building block for pharmaceuticals and other bioactive compounds.

- Molecular Formula : CHBrNO

- Molecular Weight : 189.02 g/mol

- CAS Number : 79326-91-3

Synthesis

The synthesis of this compound typically involves:

- Bromination : 1-Methylimidazole is treated with a brominating agent (e.g., N-bromosuccinimide).

- Formylation : The resulting brominated product undergoes formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl) to introduce the aldehyde group .

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antimicrobial Properties

Research indicates that compounds containing imidazole rings, particularly those with halogen substituents like bromine, exhibit antimicrobial activities. The mechanism often involves the formation of reactive intermediates that can damage microbial DNA, similar to other nitroimidazoles.

Anticancer Potential

Recent studies have shown that derivatives of imidazole compounds can induce apoptosis in cancer cells. For example, related compounds have demonstrated significant inhibition of cancer cell proliferation across various types, including breast cancer (MDA-MB-231) and lung cancer cell lines . The specific mechanisms may involve interference with microtubule assembly or induction of caspase activity leading to programmed cell death.

Enzyme Inhibition

This compound may act as an inhibitor for enzymes involved in various metabolic pathways. Its structure allows it to interact with active sites of enzymes, potentially leading to therapeutic applications in treating diseases characterized by pathological immune suppression .

Case Studies and Research Findings

Q & A

Q. How to validate crystallographic data quality for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.